molecular formula C18H25NS2 B14602364 8-(Methylsulfanyl)-5-(octylsulfanyl)quinoline CAS No. 60465-84-1

8-(Methylsulfanyl)-5-(octylsulfanyl)quinoline

Cat. No.: B14602364
CAS No.: 60465-84-1
M. Wt: 319.5 g/mol
InChI Key: YUDDEIUNYGIIJR-UHFFFAOYSA-N
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Description

8-(Methylsulfanyl)-5-(octylsulfanyl)quinoline is a quinoline derivative characterized by the presence of methylsulfanyl and octylsulfanyl groups at the 8th and 5th positions, respectively. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 8-(methylsulfanyl)-5-(octylsulfanyl)quinoline, can be achieved through various methods. One of the classical methods is the Skraup synthesis, which involves heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent . Modifications of this method can include the use of substituted acrolein or vinyl ketone instead of glycerol .

Industrial Production Methods

Industrial production of quinoline derivatives often involves green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods aim to reduce environmental impact while maintaining high yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-(Methylsulfanyl)-5-(octylsulfanyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl groups to thiols.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

8-(Methylsulfanyl)-5-(octylsulfanyl)quinoline has various applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(methylsulfanyl)-5-(octylsulfanyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may inhibit microbial growth by interfering with essential enzymes or disrupt cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Methylsulfanyl)-5-(octylsulfanyl)quinoline is unique due to the presence of both methylsulfanyl and octylsulfanyl groups, which can impart distinct chemical and biological properties.

Properties

CAS No.

60465-84-1

Molecular Formula

C18H25NS2

Molecular Weight

319.5 g/mol

IUPAC Name

8-methylsulfanyl-5-octylsulfanylquinoline

InChI

InChI=1S/C18H25NS2/c1-3-4-5-6-7-8-14-21-16-11-12-17(20-2)18-15(16)10-9-13-19-18/h9-13H,3-8,14H2,1-2H3

InChI Key

YUDDEIUNYGIIJR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=C2C=CC=NC2=C(C=C1)SC

Origin of Product

United States

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